molecular formula C10H18O2 B13817204 (Z)-6-Nonenoic acid methyl ester

(Z)-6-Nonenoic acid methyl ester

Cat. No.: B13817204
M. Wt: 170.25 g/mol
InChI Key: IAXJWKAHMIYBRY-PLNGDYQASA-N
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Description

(Z)-6-Nonenoic acid methyl ester is an organic compound belonging to the ester family. Esters are widely known for their pleasant fragrances and are commonly found in fruits and flowers. This particular ester is derived from nonenoic acid and methanol, and it features a double bond in the cis configuration, which is denoted by the (Z) prefix.

Preparation Methods

Synthetic Routes and Reaction Conditions

(Z)-6-Nonenoic acid methyl ester can be synthesized through the esterification of (Z)-6-nonenoic acid with methanol. This reaction typically requires an acid catalyst, such as sulfuric acid, to proceed efficiently. The reaction is carried out under reflux conditions to ensure the complete conversion of the acid to the ester.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of microwave-assisted esterification has also been explored to speed up the reaction process and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

(Z)-6-Nonenoic acid methyl ester undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride in anhydrous conditions.

    Oxidation: Peracids or other oxidizing agents under controlled conditions.

Major Products Formed

    Hydrolysis: (Z)-6-Nonenoic acid and methanol.

    Reduction: (Z)-6-Nonenol.

    Oxidation: Epoxides or diols.

Scientific Research Applications

(Z)-6-Nonenoic acid methyl ester has various applications in scientific research:

Mechanism of Action

The mechanism of action of (Z)-6-Nonenoic acid methyl ester involves its interaction with specific molecular targets and pathways. In biological systems, esters can be hydrolyzed by esterases to release the corresponding acid and alcohol, which can then participate in various metabolic pathways. The double bond in the ester may also undergo reactions that alter its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Z)-6-Nonenoic acid methyl ester is unique due to its specific structure, which includes a cis-configured double bond. This configuration can influence its reactivity and interactions with other molecules, making it distinct from other esters with similar molecular weights but different structures .

Properties

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

IUPAC Name

methyl (Z)-non-6-enoate

InChI

InChI=1S/C10H18O2/c1-3-4-5-6-7-8-9-10(11)12-2/h4-5H,3,6-9H2,1-2H3/b5-4-

InChI Key

IAXJWKAHMIYBRY-PLNGDYQASA-N

Isomeric SMILES

CC/C=C\CCCCC(=O)OC

Canonical SMILES

CCC=CCCCCC(=O)OC

Origin of Product

United States

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